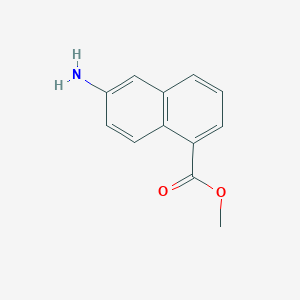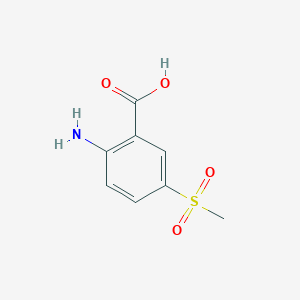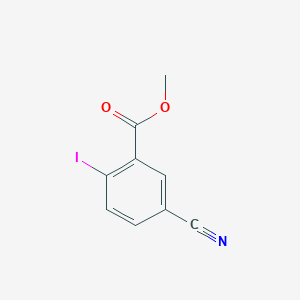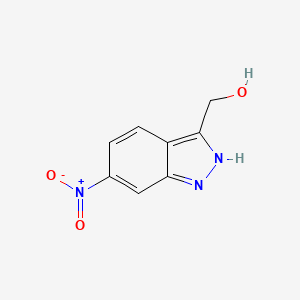
Methyl 6-amino-1-naphthoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Polymer Synthesis
- Methyl 6-amino-1-naphthoate has been investigated for its potential in polymer synthesis. A study by Mikami et al. (2011) describes the use of 6-(N-substituted-amino)-2-naphthoic acid esters in chain-growth condensation polymerization to create poly(naphthalenecarboxamide)s with low polydispersity.
Medical Imaging and Diagnosis
- In medical imaging, derivatives of Methyl 6-amino-1-naphthoate have been used in the diagnosis of Alzheimer's disease. Shoghi-Jadid et al. (2002) developed a compound ([18F]FDDNP) that binds to neurofibrillary tangles and beta-amyloid plaques in the brain, visible through positron emission tomography.
Fluorescent Probes
- The compound has been utilized in creating fluorescent probes for studying β-amyloids. A study by Fa et al. (2015) synthesizes a specific fluorescent probe that shows high binding affinities toward β-amyloid aggregates, aiding in Alzheimer’s disease diagnosis.
Chemical Reactivity Studies
- Its reactivity has been explored in various chemical contexts. Havlík et al. (2023) investigated the reactions of methyl 6-amino-2-naphthoate with formalin and paraformaldehyde, offering insights into its chemical behavior.
Light Conversion and Energy Transfer
- It's also studied for light conversion and energy transfer applications. Jullien et al. (1996) researched β-cyclodextrin derivatives with naphthoyl chromophores for efficient energy transfer in light conversion systems.
Dipole Moment Analysis
- The dipole moments of derivatives like methyl 1-naphthoates have been measured, as reported by Fujita et al. (1967), providing valuable data for understanding molecular structures and interactions.
Chiral Discrimination
- Methyl 6-amino-1-naphthoate derivatives have been used in chiral discrimination studies. Pietraszkiewicz et al. (1998) found that chiral naphtho-18-crown-6 shows significant chiral discrimination of amino acids, important for chemical and pharmaceutical applications.
Dyeing Properties
- The compound has been explored in the context of dyeing properties and spectra. A study by Hosseinnezhad et al. (2017) focused on acid dyes based on naphthalimides, including methyl 6-amino-1-naphthoate derivatives.
Antibiotic Synthesis
- In antibiotic synthesis, Sthapit et al. (2004) detailed the use of a polyketide synthase pathway, including derivatives of Methyl 6-amino-1-naphthoate, for synthesizing the naphthoic acid moiety in neocarzinostatin.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 6-aminonaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILYDTHCTQTDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647597 | |
| Record name | Methyl 6-aminonaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-aminonaphthalene-1-carboxylate | |
CAS RN |
91569-20-9 | |
| Record name | Methyl 6-aminonaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Calcium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate;5-(methylamino)-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/no-structure.png)
![(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1604195.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1604196.png)





![2-Methyl-4H-pyrido[4,3-d][1,3]oxazin-4-one](/img/structure/B1604206.png)

![5-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1604208.png)


